![molecular formula C21H24N2O5 B14372460 Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate CAS No. 90102-86-6](/img/structure/B14372460.png)
Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamido group, a bis(2-hydroxyethyl)amino group, and a phenylprop-2-enoate moiety. Its molecular formula is C21H24N2O5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido group.
Introduction of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of an appropriate phenyl compound with bis(2-hydroxyethyl)amine under controlled conditions.
Formation of the Prop-2-enoate Moiety: This step involves the esterification of the intermediate compound with methacrylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various research applications.
Bis(benzimidazole) Complexes: Known for their biological properties, including antimicrobial and anticancer activities.
Uniqueness
Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90102-86-6 |
|---|---|
Molekularformel |
C21H24N2O5 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
methyl (E)-2-benzamido-3-[4-[bis(2-hydroxyethyl)amino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C21H24N2O5/c1-28-21(27)19(22-20(26)17-5-3-2-4-6-17)15-16-7-9-18(10-8-16)23(11-13-24)12-14-25/h2-10,15,24-25H,11-14H2,1H3,(H,22,26)/b19-15+ |
InChI-Schlüssel |
UYYIREYEAGGNIO-XDJHFCHBSA-N |
Isomerische SMILES |
COC(=O)/C(=C\C1=CC=C(C=C1)N(CCO)CCO)/NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C(=CC1=CC=C(C=C1)N(CCO)CCO)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


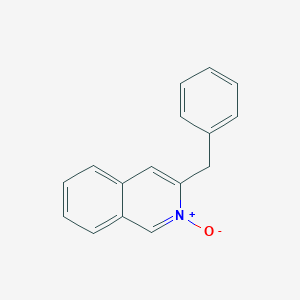
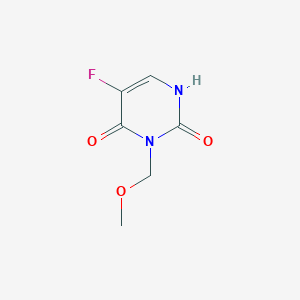
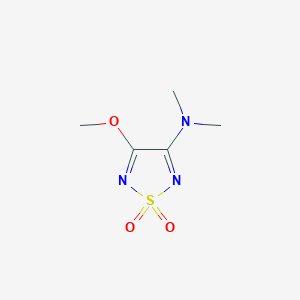
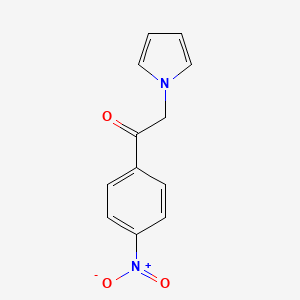

![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)
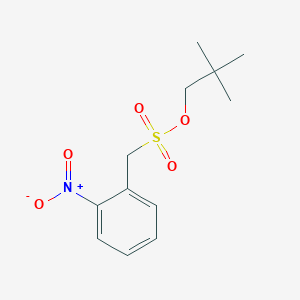


![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)

![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)

![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
